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Clinical Context and Significance

Acute myeloid leukemia (AML) represents the most common acute leukemia in adults, with a median age

at diagnosis of 68 years. A significant proportion of newly diagnosed patients are ineligible for intensive

chemotherapy due to advanced age (≥75 years) or significant comorbidities, including severe cardiac

disease, renal impairment, or poor performance status. For these older/unfit patients, treatment options have

historically been limited to low-intensity regimens such as low-dose cytarabine (LDAC) or hypomethylating

agents (HMA), which yield modest response rates (7%-18%) and poor overall survival (median 4-9 months).

A critical challenge in managing this population lies in addressing disease-related cytopenias that

necessitate frequent transfusions of red blood cells (RBC) and platelets, significantly impairing quality of life

and increasing treatment burden.

Glasdegib (brand name Daurismo) is an oral hedgehog pathway inhibitor approved by the US Food and

Drug Administration in November 2018 for use in combination with LDAC for newly diagnosed AML in

patients aged ≥75 years or who have comorbidities precluding intensive induction chemotherapy. This

approval was based on the phase 2 BRIGHT AML 1003 trial, which demonstrated superior overall survival

with glasdegib plus LDAC (8.8 months) compared to LDAC alone (4.9 months). Beyond survival benefits,

post-hoc analysis revealed a significant clinical benefit in terms of transfusion independence and
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hematological recovery, even in patients who did not achieve complete remission, suggesting glasdegib may

positively impact bone marrow function and reduce transfusion dependency in this vulnerable population [1]

[2] [3].

Quantitative Clinical Data on Transfusion
Independence

Key Efficacy Endpoints

Transfusion independence represents a clinically meaningful endpoint that correlates with improved quality

of life for AML patients. In the BRIGHT AML 1003 trial, post-hoc analysis evaluated transfusion

independence, defined as ≥8 consecutive weeks without RBC and/or platelet transfusions, in patients

receiving glasdegib plus LDAC compared to LDAC alone.

Table 1: Transfusion Independence and Hematological Recovery in AML Patients Receiving Glasdegib +

LDAC vs LDAC Alone

Parameter Glasdegib + LDAC LDAC Alone

Transfusion Independence (≥8 weeks) 15.0% 2.9%

Durable ANC Recovery (≥1000/μL) 45.6% 35.5%

Hemoglobin Recovery (≥9 g/dL) 54.4% 38.7%

Platelet Recovery (≥100,000/μL) 29.8% 9.7%

Complete Remission Rate 19.2% 2.6%

The data demonstrate that the addition of glasdegib to LDAC resulted in significantly higher rates of

transfusion independence and hematological recovery across all measured parameters compared to LDAC

alone. Importantly, these benefits extended to patients who did not achieve complete remission, with
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glasdegib-treated patients showing improved overall survival (median 5.0 months vs. 4.1 months; HR=0.63;

P=0.0182) compared to those receiving LDAC alone [1] [4].

Comparative Efficacy Across Trials

Table 2: Comparison of Glasdegib+LDAC with Other AML Regimens in Older/Unfit Patients

Regimen Study Patient Population
Transfusion
Independence Rate

Median
Overall
Survival

Glasdegib +
LDAC

BRIGHT
AML 1003

Newly diagnosed AML, unfit
for intensive chemotherapy

15.0% 8.8 months

LDAC Alone BRIGHT
AML 1003

Newly diagnosed AML, unfit
for intensive chemotherapy

2.9% 4.9 months

Venetoclax +
Azacitidine

VIALE-A Newly diagnosed AML, unfit
for intensive chemotherapy

Not reported 16.9 months

Azacitidine
Alone

AZA-001 AML with >30% blasts, unfit
for intensive chemotherapy

Not reported 10.4 months

While the venetoclax plus HMA combination has emerged as a preferred lower-intensity regimen in recent

years due to superior response rates and overall survival, glasdegib plus LDAC remains an important

therapeutic option for specific patient subsets, particularly those who may not tolerate venetoclax-based

regimens or who have contraindications to HMA therapy [5].

Experimental Protocols for Assessing Transfusion
Independence

Clinical Trial Design and Patient Selection
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The BRIGHT AML 1003 trial employed a randomized, open-label, multicenter design to evaluate the

efficacy and safety of glasdegib plus LDAC versus LDAC alone in older patients with newly diagnosed

AML or high-risk myelodysplastic syndrome (MDS). Key elements of the trial design included:

Patient Population: Adults aged ≥55 years with newly diagnosed, previously untreated AML or high-

risk MDS (WHO 2008 classification, 10%-19% bone marrow blasts) who were ineligible for
intensive chemotherapy. Ineligibility was defined by ≥1 of: age ≥75 years, ECOG performance

status of 2, serum creatinine >1.3 mg/dL, or severe cardiac disease.
Randomization: Patients were randomized in a 2:1 ratio to receive either glasdegib plus LDAC

(n=78) or LDAC alone (n=38).
Treatment Regimen:

Glasdegib: 100 mg administered orally once daily continuously in 28-day cycles
LDAC: 20 mg administered subcutaneously twice daily on days 1-10 of each 28-day cycle

Treatment Duration: Continued until disease progression, unacceptable toxicity, or patient refusal [1]
[3].

Assessment of Transfusion Independence and Hematological
Recovery

Transfusion independence was rigorously evaluated according to predefined criteria:

Transfusion Independence Definition: ≥8 consecutive weeks without RBC and/or platelet
transfusions during the treatment period.

Transfusion Triggers: Standard institutional guidelines were followed, typically hemoglobin ≤8 g/dL
or symptomatic anemia, and platelets ≤10,000/μL (or higher if bleeding risk factors present).

Hematological Recovery Assessment:
Absolute Neutrophil Count (ANC): Durable recovery defined as ANC ≥1000/μL

Hemoglobin: Recovery defined as ≥9 g/dL without recent transfusions
Platelets: Recovery defined as ≥100,000/μL without recent transfusions

Response Criteria: Standard International Working Group criteria for AML were used, with bone
marrow assessments performed at screening, cycle 3 day 1, every third cycle thereafter, and at times

of suspected hematological recovery [1] [4].

Statistical Analysis

Efficacy analyses were performed on the intent-to-treat population, with additional analyses in predefined

subgroups:
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Overall Survival: Defined as time from randomization to death from any cause, analyzed using

Kaplan-Meier methods with hazard ratios from Cox proportional hazards models.
Transfusion Independence: Analyzed using descriptive statistics, with rates compared between

treatment arms.
Hematological Recovery: Analyzed similarly, with time-to-event analyses for duration of recovery [1].

Mechanistic Insights into Hematopoietic Recovery

Hedgehog Pathway Inhibition and Leukemic Stem Cells

The hedgehog signaling pathway is a highly conserved developmental pathway that plays a critical role in

embryogenesis and stem cell maintenance. In adults, this pathway is largely silenced but becomes aberrantly

activated in certain malignancies, including AML. The pathway activation begins with binding of hedgehog

ligands (Sonic Hedgehog, Indian Hedgehog, or Desert Hedgehog) to the Patched (PTCH) receptor, which

relieves its inhibition of the Smoothened (SMO) transmembrane protein. Activated SMO triggers a

signaling cascade that leads to activation and nuclear translocation of GLI transcription factors, which

regulate genes involved in cell survival, proliferation, and stem cell maintenance [5] [6].

In AML, the hedgehog pathway is dysregulated in leukemic stem cells (LSCs) - a primitive cell population

with self-renewal capacity that contributes to disease persistence, relapse, and chemoresistance. LSCs can

remain quiescent in the bone marrow microenvironment, protected from conventional chemotherapeutic

agents that target rapidly dividing cells. Glasdegib, as a potent and selective SMO inhibitor, targets these

LSCs by inhibiting hedgehog pathway signaling, potentially reducing the LSC burden and sensitizing them

to cytotoxic therapy like LDAC [5] [6].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7362563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9354757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8447269/
https://www.smolecule.com/products/s001731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9354757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8447269/
https://www.smolecule.com/products/s001731?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Normal Hematopoiesis

AML Pathophysiology

Glasdegib Mechanism

Hematopoietic
Stem Cell

Myeloid
Progenitor

Controlled
Differentiation

Mature Blood Cells
(RBC, WBC, Platelets)

Maturation

Leukemic
Stem Cell

Leukemic Blasts

Dysregulated
Proliferation

LSC Pool
Maintenance

Self-Renewal

Glasdegib
(SMO Inhibitor)

Bone Marrow Failure
& Cytopenias

Crowds BM
Microenvironment

Transfusion
Dependence

Leads to

Smoothened (SMO)
Receptor

Inhibits

GLI Transcription
Factors

Blocks Activation
of

LSC Burden
Reduction

Reduces LSC
Self-Renewal

Chemosensitization
to LDAC

Promotes

Hematologic Recovery
& Transfusion Independence

Enables

Counters

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 12 Tech Support

https://www.smolecule.com/products/s001731?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

Diagram 1: Mechanism of Glasdegib in Promoting Hematologic Recovery and Transfusion Independence.

Glasdegib inhibits the Smoothened receptor in the hedgehog pathway, reducing leukemic stem cell burden

and sensitizing cells to LDAC chemotherapy, thereby enabling hematologic recovery.

Impact on Bone Marrow Microenvironment

Beyond direct effects on LSCs, glasdegib may facilitate hematopoietic recovery through modulation of the

bone marrow microenvironment. Preclinical studies suggest that hedgehog pathway inhibition can alter the

bone marrow niche to make it less supportive of leukemic cell growth and more permissive for normal

hematopoiesis. This may explain the observed improvements in blood counts and transfusion independence

even in patients who do not achieve complete remission, suggesting a directive effect on marrow function

rather than solely an antileukemic effect [5] [6].

Clinical Management and Toxicity Mitigation

Administration Protocol

Glasdegib is administered orally at 100 mg once daily continuously in 28-day cycles, while LDAC is given

subcutaneously at 20 mg twice daily on days 1-10 of each cycle. Treatment should continue until disease

progression or unacceptable toxicity, with clinical response evaluation after approximately 6 cycles. Key

considerations for optimal administration include:

Timing: Glasdegib should be taken at approximately the same time each day, preferably in the

morning on an empty stomach (at least 1 hour before or 2 hours after food).
Compliance Support: Use of pill organizers, reminders, and caregiver involvement can enhance

adherence to continuous daily dosing.
LDAC Administration: Rotate subcutaneous injection sites (thigh, abdomen, upper arm) to prevent

local reactions; proper technique training for patients/caregivers is essential [3] [7].
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Toxicity Management Strategy

While glasdegib is generally well-tolerated, effective management of adverse events is crucial for

maintaining treatment intensity and duration. Common adverse events and management strategies include:

Muscle Spasms (≥25%): Typically mild to moderate; ensure adequate hydration, consider

magnesium supplementation, and employ gentle stretching.
Dysgeusia (25%): Provide dietary counseling (emphasis on food temperature, texture, and

seasoning), recommend oral hygiene with bland products.
Alopecia (≥25%): Set expectations early, provide resources for wigs/scarves, and emphasize the

reversible nature upon treatment discontinuation.
GI Toxicity (nausea 35.7%, decreased appetite 33.3%, diarrhea 27.4%, constipation 25%): Utilize

prophylactic antiemetics, recommend small frequent meals, maintain adequate hydration/fiber intake.
QTc Prolongation: Obtain baseline ECG and monitor periodically; correct electrolyte abnormalities;

avoid concomitant QTc-prolonging medications when possible.
Cytopenias: Monitor blood counts regularly; provide appropriate supportive care (growth factors,

antimicrobial prophylaxis) per institutional guidelines [2] [3] [7].

For grade 3 or higher adverse events, temporary interruption and dose reduction to 50 mg daily is

recommended, with permanent discontinuation for life-threatening toxicity or recurrence after dose

reduction.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 12 Tech Support

https://www.smolecule.com/products/s001731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7848813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8008421/
https://go.drugbank.com/drugs/DB11978
https://www.smolecule.com/products/s001731?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Continuous Monitoring & Management
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Diagram 2: Clinical Management Pathway for Glasdegib plus LDAC Therapy. This workflow outlines the

key monitoring parameters, response evaluation criteria, and clinical decision points in managing AML

patients receiving glasdegib plus LDAC, with emphasis on transfusion independence assessment.

Conclusions and Future Directions

Glasdegib in combination with LDAC represents a valuable treatment option for older or unfit patients

with newly diagnosed AML, offering not only survival benefits but also meaningful clinical benefits in

transfusion independence and hematological recovery. The ability to reduce transfusion requirements

provides an important quality-of-life benefit for this vulnerable patient population, potentially reducing

hospital visits, transfusion-related complications, and treatment burden.

The unique mechanism of action of glasdegib as a hedgehog pathway inhibitor targets leukemic stem cells,

potentially addressing a key driver of disease persistence and resistance. The clinical evidence suggesting

benefits even in patients who do not achieve complete remission indicates that glasdegib may positively

influence bone marrow function beyond its direct antileukemic effects.

Future research directions include:

Novel combinations of glasdegib with other emerging agents, particularly hypomethylating agents

and venetoclax
Biomarker development to identify patient subsets most likely to benefit from hedgehog pathway

inhibition
Sequencing strategies incorporating glasdegib in the treatment pathway to maximize clinical

benefit
Quality-of-life assessments specifically focused on transfusion reduction and its impact on patient-

reported outcomes

As the treatment landscape for AML continues to evolve, glasdegib maintains a niche role in the

management of older and unfit patients, particularly through its potential to reduce transfusion dependence

and improve hematological function [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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